(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859266
InChI: InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m1/s1
SMILES:
Molecular Formula: C11H10F3NO3S
Molecular Weight: 293.26 g/mol

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15859266

Molecular Formula: C11H10F3NO3S

Molecular Weight: 293.26 g/mol

* For research use only. Not for human or veterinary use.

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid -

Specification

Molecular Formula C11H10F3NO3S
Molecular Weight 293.26 g/mol
IUPAC Name (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m1/s1
Standard InChI Key HRJWRKHYLMJACA-YOXFSPIKSA-N
Isomeric SMILES C1[C@@H](NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O
Canonical SMILES C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O

Introduction

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid is a complex organic compound featuring a thiazolidine ring structure, which includes a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The thiazolidine ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, while the carboxylic acid functional group contributes to its acidic properties.

Synthesis and Chemical Reactivity

The synthesis of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid typically involves multi-step organic synthesis techniques. These methods require careful optimization for yield and purity, with attention to reaction conditions and purification methods. The compound's chemical reactivity can be explored through various types of reactions, which are crucial for understanding its behavior in biological systems and potential modifications for enhanced activity.

Biological Activities and Applications

Compounds with thiazolidine structures often exhibit significant biological activities, including potential applications in drug design. The specific biological activity of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid requires further investigation through targeted assays and studies. Its unique trifluoromethoxy substitution may enhance its bioactivity and specificity.

Comparison with Similar Compounds

Several compounds share structural similarities with (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid, highlighting the diverse applications and biological activities associated with thiazolidine derivatives.

Compound NameStructural FeaturesUniqueness
2-ThiazolidinoneContains a thiazolidine ringOften used in drug design for diabetes
5-Methylthiazolidine-4-carboxylic acidMethyl substitution on thiazolidineExhibits anti-inflammatory properties
3-(Trifluoromethyl)anilineAromatic amine with trifluoromethyl groupUsed in dyes and pharmaceuticals
2-Amino-thiazoleSimilar heterocyclic structureKnown for antifungal activity

Availability and Suppliers

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid is available from various suppliers, including VWR and Ambeed, under different catalog numbers and CAS numbers.

SupplierCAS NumberCatalog Number
VWR1225071-50-0101929-184
Ambeed1225071-50-0A159864

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